The table below summarizes the basic identifiers and physical properties of this compound based on the search results.
| Property | Description |
|---|---|
| IUPAC Name | 2-Hydroxypropanamide [1] [2] |
| Other Names | 2-Hydroxypropionamide; Lactic acid amide; α-Hydroxypropionamide [1] [2] |
| Molecular Formula | C₃H₇NO₂ [1] [2] |
| Average Mass | 89.094 g·mol⁻¹ [2] |
| Melting Point | 73 to 76 °C (163 to 169 °F; 346 to 349 K) [1] |
| Chemical Structure | An amide derived from lactic acid [1] |
One relevant synthesis method is the Fischer Oxazole Synthesis, where this compound serves as a starting material. The following diagram illustrates the two-stage workflow from this compound to the final oxazole product.
Synthesis workflow for oxazole from this compound
Stage 1: Formation of the Oxazoline Intermediate (3) [3]
Stage 2: Dehydration to 2-Phenyl-5-methyloxazole (4) [3]
The search results also indicate other contexts in which this compound is synthesized or used, though with less specific mechanistic detail:
The table below summarizes the key identifying and physical property information for Lactamide.
| Property | Description |
|---|---|
| Chemical Name | This compound [1] [2] |
| Synonyms | 2-Hydroxypropanamide; Lactic acid amide [1] [2] |
| CAS Number | 2043-43-8 [1] [3] |
| EC Number | 218-049-3 [1] |
| Molecular Formula | C₃H₇NO₂ [1] [2] [3] |
| Molecular Weight | 89.09 g/mol [1] [2] [3] |
| Physical Description | White crystalline solid [2] |
| Melting Point | 73-76 °C (163-169 °F) [1] [2] |
| Boiling Point | 281.9 °C at 760 mmHg [1] |
| Flash Point | 124.3 °C [1] |
The official safety data sheet for this compound states that no hazard classification data is available [1]. This means the specific health and environmental hazards have not been fully characterized. The following precautionary measures are recommended for safe handling.
This compound Safety and Handling Protocol
A significant portion of the safety data for this compound is listed as "no data available" [1]. This includes critical information such as:
This technical guide is based on an available Safety Data Sheet and is for informational and R&D purposes only. It is not intended for diagnostic or therapeutic use [3]. For safe laboratory practice, you should consult the specific SDS from your chemical supplier for the most accurate and lot-specific data.
The table below summarizes the available market and application information for this compound MEA, a derivative of this compound [1].
| Aspect | Details |
|---|---|
| Chemical Description | A surfactant derived from lactic acid; biodegradable and non-toxic [1]. |
| Primary Applications | Cosmetics & Personal Care, Pharmaceuticals, Textile, and Industrial Cleaning [1]. |
| Functionality | Acts as an emulsifying agent, surfactant, and conditioning agent [1]. |
| Market Data (2024) | Global market valued at USD 250 Million, with a projected CAGR of 7.2% (2026-2033) [1]. |
| Leading Regions | Asia Pacific (largest and fastest-growing market), North America, Europe [1]. |
| Key Market Players | ErcaWilmar, Croda, Solvay, Lubrizol, Vantage Specialty Ingredients, Alzo International [1]. |
For a comprehensive technical guide, you would typically need to cover the following areas, adapting general stereochemistry principles to this compound [2] [3].
The diagram below outlines a general high-level workflow for developing a method to analyze chiral purity, which is a standard requirement in pharmaceutical development [4].
A workflow for developing and validating a chiral liquid chromatography method.
When creating diagrams for your whitepaper, adhering to IUPAC standards ensures clarity and universal understanding [3].
The key quantitative data for this compound is its melting point, which is documented in the literature.
| Property | Value |
|---|---|
| Melting Point | 73 to 76 °C (163 to 169 °F; 346 to 349 K) [1] |
This compound is an amide derived from lactic acid and is described as a white crystalline solid [1].
For researchers needing to determine the melting point of a similar compound, here are detailed methodologies for two standard laboratory techniques.
The Thiele tube is a classic glassware designed to contain heating oil and distribute heat evenly via convection [2].
This experimental workflow can be visualized as follows:
Experimental workflow for melting point determination using the Thiele tube method.
The MelTemp apparatus is a more modern, dedicated instrument that simplifies the process [2].
While direct data for this compound is unavailable, current research explores methods for predicting melting points, which could be applied.
Computational chemistry connects microscopic particle behavior to macroscopic properties using statistical mechanics. The partition function is central to calculating thermodynamic properties like internal energy and entropy [4].
Different computational methods can be used for prediction, as shown in the workflow below:
Specific models have been developed for molecular crystals. One study created two models [5]:
Emerging trends involve using autonomous, physics-informed learning algorithms that run coexistence simulations and use AI to make decisions on simulation parameters, progressively reducing predictive uncertainty [6].
The available data provides a starting point, but a comprehensive whitepaper will require deeper investigation. I suggest you:
The classical Fischer oxazole synthesis is a condensation reaction between a cyanohydrin and an aldehyde, typically aromatic, under anhydrous acidic conditions to form a 2,5-disubstituted oxazole [1] [2].
The mechanism involves several steps, as illustrated below.
This compound, or 2-hydroxypropanamide, does not fit the structural profile of the required starting materials for the standard Fischer synthesis. The table below compares the key characteristics.
| Feature | Standard Fischer Reactant (Cyanohydrin) | This compound |
|---|---|---|
| Core Structure | α-Hydroxy nitrile (R-CH(OH)-C≡N) | α-Hydroxy amide (CH3-CH(OH)-C(=O)-NH2) |
| Functional Groups | -OH and -C≡N | -OH and -C(=O)NH2 |
| Reactivity | Nitrile protonation forms key iminochloride intermediate [1] | Amide is less reactive/nucleophilic under these conditions |
Given this incompatibility, consider these alternative synthetic approaches to access oxazole rings from this compound or similar substrates.
This is a well-established alternative for oxazole synthesis that could be more adaptable. It involves the cyclodehydration of 2-acylamino ketones [3]. A possible retrosynthetic approach for using this compound could involve its conversion into a different intermediate suitable for this pathway.
This compound could serve as a starting point for synthesizing more complex molecules. For example, the hydroxyl group could be oxidized to a carbonyl, transforming this compound into a β-amido carbonyl compound, a potential precursor for other heterocyclic systems.
Oxazole motifs are valuable in medicinal chemistry due to their presence in various bioactive molecules [4]. The table below summarizes some notable examples.
| Drug/Candidate Name | Core Structure | Primary Biological Activity |
|---|---|---|
| Aleglitazar | Oxazole | Antidiabetic [4] |
| Ditazole | Oxazole | Platelet aggregation inhibitor [4] |
| Mubritinib | Oxazole | Tyrosine kinase inhibitor (Anticancer) [4] |
| Oxaprozin | Oxazole | Anti-inflammatory (COX-2 inhibitor) [4] |
This compound (C₃H₇NO₂), an amide derivative of lactic acid, has gained significant industrial importance due to its versatile applications in cosmetics, pharmaceuticals, and personal care products. As a colorless, odorless solid with excellent moisturizing properties, this compound serves as a key ingredient in lotions, creams, and hair care formulations, while also finding use as a pharmaceutical excipient that enhances drug dissolution and absorption [1]. The global this compound market was valued at approximately USD 250 million in 2024 and is projected to exhibit a compound annual growth rate (CAGR) of 7.2% from 2026 to 2033, driven by increasing consumer preference for sustainable and eco-friendly ingredients [1] [2].
The optimization of this compound production processes is crucial for meeting industrial demand while maintaining cost-effectiveness and environmental sustainability. Traditional chemical synthesis methods often involve harsh conditions and generate undesirable byproducts, whereas enzymatic approaches offer greener alternatives with higher specificity under ambient conditions [3]. This application note provides comprehensive protocols for this compound production process optimization, targeting researchers, scientists, and drug development professionals seeking to implement efficient and scalable manufacturing processes.
The primary chemical route for this compound production involves the hydration of lactonitrile using manganese-based catalysts. This method employs manganese dioxide (MnO₂) as a key catalyst component, which facilitates the efficient conversion of lactonitrile to this compound under controlled conditions [4]. The process typically occurs at moderate temperatures (0-100°C) and can be enhanced by the addition of oxidizing agents such as hydrogen peroxide, peroxy acids, or organic peroxides [4]. The chemical synthesis approach offers the advantage of high conversion efficiency and well-established scale-up protocols, making it suitable for industrial-scale production.
Another chemical approach involves the reaction between lactic acid and ammonia, resulting in the formation of this compound with water as a byproduct [1]. This method provides a more direct route from readily available starting materials but requires careful control of reaction conditions to prevent undesirable side reactions. The equilibrium limitations of this reaction can be overcome through continuous removal of water or the use of excess ammonia, though these strategies introduce additional process complexities [1].
Enzymatic synthesis of this compound utilizes nitrile hydratase enzymes produced by microbial strains such as Rhodococcus pyridinivorans NIT-36 [3]. This approach enables the specific hydration of lactonitrile to this compound under mild conditions (typically 25-37°C and neutral pH), minimizing byproduct formation and energy requirements [3]. The enzymatic process offers significant environmental advantages, including reduced energy consumption and avoidance of heavy metal catalysts, aligning with green chemistry principles.
The fed-batch strategy is particularly effective for enzymatic this compound production, as it helps overcome substrate inhibition issues associated with lactonitrile [3]. By maintaining optimal lactonitrile concentrations throughout the reaction, this approach enables complete conversion of higher substrate loads (15 mM or more) while preserving enzyme activity. The induction of nitrile hydratase expression can be enhanced through the strategic addition of this compound itself as an inducer, resulting in a 1.7-fold increase in enzyme activity with double inducer feeding [3].
Table 1: Comparison of this compound Production Methods
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Catalyst | Manganese dioxide | Nitrile hydratase |
| Temperature Range | 0-100°C | 25-37°C |
| Substrate | Lactonitrile | Lactonitrile |
| Conversion Efficiency | High | Moderate to High |
| Byproducts | Possible acid byproducts | Minimal |
| Environmental Impact | Moderate | Low |
| Scalability | Well-established | Developing |
The selection and optimization of catalysts play a crucial role in enhancing the efficiency of chemical this compound synthesis. Manganese-based catalysts, particularly manganese dioxide (MnO₂), have demonstrated superior performance in the hydration of lactonitrile to this compound [4]. The catalytic activity can be further enhanced by using manganese compounds with organic ligands such as alkyl, aminoalkyl, haloalkyl, or hydroxyalkyl groups, which improve solubility and interaction with the substrate [4]. The optimal catalyst concentration typically ranges between 0.1-5% by weight relative to lactonitrile, with higher concentrations potentially leading to faster reaction rates but increased cost.
The stability and reusability of manganese catalysts are critical factors for economic viability. Research indicates that supported manganese catalysts on various carriers maintain activity over multiple reaction cycles, though a gradual decrease in performance may occur due to manganese leaching or catalyst surface deterioration [4]. Regeneration protocols involving calcination or chemical treatment can restore catalytic activity, extending the useful lifespan of the catalyst system. Additionally, the use of co-catalysts or promoters such as alkali metal salts can enhance both activity and stability, providing synergistic effects that improve overall process efficiency.
Temperature control is a critical parameter in chemical this compound synthesis, directly influencing reaction rate, selectivity, and product quality. The optimal temperature range for manganese-catalyzed this compound production is typically between 40-80°C, balancing reaction kinetics with minimal byproduct formation [4]. Lower temperatures within this range generally favor higher selectivity toward this compound, while higher temperatures accelerate the reaction but may promote side reactions such as hydrolysis to lactic acid. The exothermic nature of the hydration reaction necessitates efficient heat transfer systems, particularly at larger scales, to maintain consistent temperature control.
The reaction medium composition significantly impacts process efficiency and product characteristics. Aqueous systems with controlled pH (typically neutral to slightly acidic) provide optimal conditions for this compound formation while minimizing equipment corrosion [4]. The addition of water-miscible organic solvents such as lower alcohols can enhance lactonitrile solubility and improve reaction homogeneity, though potential effects on catalyst stability must be considered. Research indicates that oxidizing agents including hydrogen peroxide, peroxy acids, or organic peroxides can be beneficial in maintaining the manganese catalyst in its active state, particularly in continuous operation modes [4].
Table 2: Optimization Parameters for Chemical this compound Synthesis
| Parameter | Optimal Range | Impact on Process |
|---|---|---|
| Catalyst Concentration | 0.1-5% by weight | Higher concentrations increase reaction rate |
| Temperature | 40-80°C | Balance between kinetics and selectivity |
| Reaction Time | 2-8 hours | Varies with other parameters |
| pH | 6.0-7.5 | Minimizes side reactions |
| Oxidizing Agent | 0.5-2% by weight | Maintains catalyst activity |
| Agitation Speed | 200-500 rpm | Ensures proper mixing and heat transfer |
The selection of appropriate microbial strains is fundamental to efficient enzymatic this compound production. Rhodococcus pyridinivorans NIT-36 has emerged as a particularly promising strain due to its high nitrile hydratase activity and stability under process conditions [3]. Strain improvement through chemical mutagenesis has yielded mutant strains with significantly enhanced enzyme productivity, enabling more efficient this compound synthesis. The development of immobilized whole-cell systems using matrices such as chitosan has demonstrated improved operational stability, allowing for repeated batch conversions without substantial activity loss [3].
The expression of nitrile hydratase is inducible, with This compound itself serving as an effective inducer in the growth medium [3]. Optimization of induction strategies, including the timing and concentration of inducer addition, has resulted in a 1.7-fold increase in enzyme activity through double feeding approaches [3]. For further enhancement of enzymatic capability, heterologous expression of nitrile hydratase genes in alternative hosts such as Pichia pastoris or Escherichia coli offers potential for higher specific activity and simplified purification processes, though these approaches may present challenges in maintaining enzyme stability under operational conditions.
The optimization of fermentation parameters is crucial for maximizing nitrile hydratase production and subsequent this compound synthesis. Statistical optimization techniques, particularly Response Surface Methodology (RSM), have proven highly effective for identifying optimal factor combinations, resulting in a two-fold enhancement in enzymatic activity compared to conventional one-factor-at-a-time approaches [3]. Key parameters requiring optimization include temperature, inoculum cell concentration, nutrient composition, and dissolved oxygen levels, all of which significantly influence both cell growth and enzyme production.
The carbon and nitrogen sources in the fermentation medium play a critical role in microbial growth and metabolic activity. Slowly assimilating carbon sources such as galactose or lactose often enhance secondary metabolite production, including enzymes like nitrile hydratase, by avoiding carbon catabolite repression [5]. Similarly, the nitrogen source type and concentration significantly impact enzyme yield, with organic nitrogen sources generally supporting higher productivity than inorganic alternatives. Phosphate concentration must be carefully controlled, as excess phosphate can suppress secondary metabolism and reduce enzyme production [5]. The application of fed-batch fermentation strategies with controlled nutrient feeding has demonstrated particular effectiveness in maintaining optimal growth conditions throughout the fermentation process.
Diagram 1: Biological Production Optimization Workflow for this compound Synthesis
Protocol Title: Manganese-Catalyzed this compound Synthesis from Lactonitrile Objective: To optimize the chemical synthesis of this compound from lactonitrile using manganese-based catalysts.
Materials and Equipment:
Procedure:
Key Parameters for Optimization:
Protocol Title: Enzymatic this compound Synthesis Using Rhodococcus pyridinivorans NIT-36 Objective: To optimize this compound production using nitrile hydratase from R. pyridinivorans NIT-36 in fed-batch mode.
Materials and Equipment:
Procedure:
Optimization Notes:
Table 3: Process Parameter Comparison for this compound Production Methods
| Process Step | Chemical Method | Enzymatic Method |
|---|---|---|
| Catalyst/Enzyme Preparation | Manganese dioxide activation | Microbial cultivation and induction |
| Reaction Temperature | 40-80°C | 25-37°C |
| Reaction Time | 2-8 hours | 4-24 hours |
| pH Control | 6.0-7.5 | 6.5-7.5 |
| Substrate Concentration | Up to 0.5 M | Below 15 mM (fed-batch) |
| Product Recovery | Crystallization | Centrifugation, Crystallization |
| Catalyst Reuse | Possible with regeneration | Multiple batches with immobilized cells |
Accurate quantification of this compound is essential for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm provides reliable quantification with sensitivity down to 0.1 mg/L [3]. The recommended analytical conditions utilize a reverse-phase C18 column (250 × 4.6 mm, 5 μm particle size) with an isocratic mobile phase of methanol:water (10:90 v/v) at a flow rate of 1.0 mL/min. The sample injection volume typically ranges from 10-20 μL, with this compound eluting at approximately 5.2 minutes under these conditions. For enhanced accuracy, internal standard calibration using ethyl 2-methylpentanoate or similar compounds is recommended to account for potential matrix effects.
Structural confirmation of this compound can be achieved through Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The FTIR spectrum of this compound shows characteristic absorption bands at approximately 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch, amide I band), and 1550 cm⁻¹ (N-H bend, amide II band). Proton NMR (¹H NMR) in D₂O exhibits signals at δ 1.35 ppm (d, 3H, CH₃), δ 4.25 ppm (q, 1H, CH), and δ 6.80 ppm (s, 2H, NH₂), providing definitive structural confirmation. For process monitoring, thin-layer chromatography (TLC) on silica gel with n-butanol:acetic acid:water (4:1:1) as the mobile phase offers a rapid qualitative assessment, with this compound showing an Rf value of approximately 0.45 when visualized with ninhydrin reagent.
Effective process optimization requires systematic experimental designs that efficiently explore the multi-dimensional parameter space. Response Surface Methodology (RSM) with Central Composite Design (CCD) or Box-Behnken Design (BBD) enables researchers to model nonlinear responses and identify optimal factor combinations with reduced experimental effort compared to traditional one-factor-at-a-time approaches [6]. These statistical methods facilitate the development of mathematical models that describe the relationship between process parameters (e.g., temperature, pH, substrate concentration) and critical responses (e.g., yield, conversion rate, purity), allowing for precise process optimization.
For biological processes, omics-guided optimization approaches provide powerful tools for enhancing this compound production. Metabolomics analysis of the microbial culture can identify metabolic bottlenecks and precursor limitations, while transcriptomics and proteomics offer insights into gene expression and enzyme production patterns under different fermentation conditions [7]. The integration of these multi-omics datasets with fermentation performance metrics enables comprehensive understanding of cellular physiology and facilitates targeted strain and process improvements. Recently, the application of artificial neural networks (ANN) and genetic algorithms (GA) has further enhanced optimization capabilities, particularly for complex, nonlinear bioprocesses where traditional statistical methods may be insufficient [5].
Diagram 2: Process Optimization Strategy for this compound Production
The optimization of this compound production processes requires a systematic approach that balances efficiency, cost-effectiveness, and environmental considerations. Both chemical and enzymatic methods offer distinct advantages, with chemical synthesis providing well-established scalability and enzymatic processes offering green chemistry alternatives with high specificity. The application of statistical optimization techniques such as Response Surface Methodology has demonstrated significant improvements in process efficiency, enabling researchers to identify optimal parameter combinations with reduced experimental effort.
Future directions in this compound production optimization will likely focus on the integration of advanced technologies including omics-guided approaches, artificial intelligence, and continuous processing. The growing market demand for sustainable ingredients, particularly in cosmetic and pharmaceutical applications, underscores the importance of developing efficient and environmentally friendly production methods. By implementing the protocols and optimization strategies outlined in this application note, researchers and process developers can enhance this compound production efficiency while maintaining product quality and process sustainability.
| Cryoprotectant | Type | Common Concentrations | Mechanism of Action | Notes & Considerations |
|---|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) [1] [2] | Penetrating | 5-10% [1] [3] | Penetrates cell, reduces ice crystal formation, depresses freezing point [4]. | Can be cytotoxic at room temperature; requires rapid thawing [1] [2]. |
| Glycerol [4] [2] | Penetrating | 5-15% [4] [5] | Similar to DMSO; penetrates cell and protects from dehydration [4]. | Slower to penetrate cells than DMSO; commonly used for bacterial and sperm cell lines [2]. |
| Ethylene Glycol [2] | Penetrating | Varies | Low molecular weight; penetrates cells rapidly. | Often used in vitrification solutions for embryos and oocytes. |
| Sucrose & Trehalose [6] [2] | Non-Penetrating | 5-10% (sucrose) [6] | Increases extracellular viscosity, stabilizes membranes, protects against osmotic shock [2]. | Often used in combination with penetrating cryoprotectants [6] [5]. |
| Hydroxyethyl Starch (HES) [2] | Non-Penetrating | Varies | Polymer that increases extracellular osmolarity, drawing water out. | Used in clinical cryopreservation of red blood cells and stem cells. |
| Skim Milk & Sugars [6] | Complex Mixture | e.g., 5% glucose, 5% sucrose, 7% skim milk [6] | Skim milk forms protective film; sugars act as osmoprotectants and stabilize membranes [6]. | Effective for preserving lyophilized probiotic bacteria [6]. |
The following general protocol for freezing mammalian cell lines can be adapted for various cell types, using cryoprotectants like DMSO or glycerol [1] [3].
Step 1: Harvest Cells
Step 2: Prepare Cell Suspension
Step 3: Aliquot and Freeze
The diagram below outlines the key stages in developing and optimizing a cryopreservation protocol, which you could apply to investigating a less-common cryoprotectant like lactamide.
Since specific data on this compound is unavailable, focusing on these established principles can guide your experimentation.
Lactamides are a class of compounds characterized by an amide linkage to a lactic acid moiety or its derivatives. They have been identified in organic synthesis as useful chiral auxiliaries and intermediates [1]. The amide functional group provides resonance stabilization, making the resulting surfactants more stable against hydrolysis under acidic and alkaline conditions compared to ester-based surfactants. This enhanced stability is particularly valuable in formulating cleaning agents and other products that require a broad pH tolerance [2].
The broader category of amide-based surfactants is known for excellent emulsifying and thickening capabilities, attributed to their strong hydrogen-bonding potential. Furthermore, amide surfactants derived from bio-based feedstocks, such as hydroxy acids from cellulose, are the subject of active research due to their promising biodegradability and biocompatibility profiles [2].
The performance of surfactants is typically evaluated through key metrics such as Critical Micelle Concentration (CMC) and the ability to reduce surface tension. The following table summarizes the performance of similar bio-based amide surfactants, which can serve as a benchmark for the expected performance of lactamide-derived variants.
Table 1: Performance Metrics of Selected Bio-based Amide Surfactants
| Surfactant Description | Minimum Surface Tension (mN/m) | Key Performance Features | Reference |
|---|---|---|---|
| GISA-Amide (C12 chain) | < 27 | Effective foam and emulsion formation | [2] |
| GISA-Amide (C16 chain) | < 31 | Effective foam and emulsion formation | [2] |
| GISA-Amide (C18 chain) | < 34 | Effective foam and emulsion formation | [2] |
| General Amide Surfactants | --- | High stability, good emulsification, biocompatibility | [2] |
This protocol is adapted from a green chemistry approach for synthesizing amides from hydroxy acids and alkyl amines, which can be applied to the synthesis of this compound surfactants [2].
Principle: The reaction between a hydroxy acid (e.g., lactic acid derivative) and a primary alkyl amine under mechanochemical conditions to form an amide surfactant.
Materials:
Procedure:
Notes:
Surfactants play a critical role in pharmaceutical development, primarily by enhancing the solubility and bioavailability of poorly water-soluble drugs. The interaction between drugs and surfactants is a key area of study.
Table 2: Characterization of Drug-Surfactant Interactions
| Analysis Method | Primary Application | Information Obtained |
|---|---|---|
| Conductivity Measurement | Ionic surfactants | Determines CMC and thermodynamic parameters of micellization [3]. |
| Surface Tension | Primarily non-ionic surfactants | Determines CMC and surface activity [3]. |
| Cloud Point Studies | Non-ionic and some ionic surfactants | Determines the temperature at which phase separation occurs [3]. |
Experimental Protocol: Determining CMC via Conductivity
Principle: The critical micelle concentration (CMC) is determined by measuring the specific conductance of surfactant solutions at varying concentrations. A distinct change in the slope of the conductivity vs. concentration plot indicates the CMC [3].
Materials:
Procedure:
It is crucial to distinguish between synthetic surfactants/emulsifiers (small molecules used in formulations) and naturally occurring surfactant proteins (like SP-A and SP-D) that are part of the innate immune system in the lungs. The following diagram illustrates a signaling pathway mediated by Surfactant Protein A (SP-A), demonstrating the biological complexity of these proteins.
SP-A and IL-4 Synergistic Signaling
This pathway highlights how SP-A, by binding to its receptor Myosin18A, synergizes with IL-4 to amplify signaling through the PI3K-Akt axis, leading to enhanced macrophage activation and proliferation [4]. This biological function is distinct from the application of synthetic this compound surfactants as formulation excipients.
Formulation Considerations:
Protocol: Visual and Physical Stability Assessment of Emulsions
The table below summarizes the basic chemical information for this compound available from the search results.
| Property | Description |
|---|---|
| IUPAC Name | 2-Hydroxypropanamide [1] |
| Other Names | 2-Hydroxypropionamide; Lactic acid amide; α-Hydroxypropionamide [1] |
| Chemical Formula | C₃H₇NO₂ [1] |
| Molar Mass | 89.094 g·mol⁻¹ [1] |
| Melting Point | 73 to 76 °C [1] |
| Appearance | White crystalline solid [1] |
| CAS Number | 89673-71-2 (for (S)-(-)-Lactamide) [2] |
One specific protocol was found for using this compound in the classic Fischer Oxazole Synthesis [3]. This reaction converts aldehydes into oxazoles, which are important heterocyclic compounds in medicinal chemistry.
Experimental Protocol [3]:
The workflow for this two-step synthesis is illustrated below:
The information gathered has significant limitations for creating detailed application notes:
To advance your research, I suggest the following steps:
While direct data on lactamide is limited, the following table summarizes key quantitative findings from research on similar compounds, which may share analogous purification challenges.
| Compound | Method | Key Performance | Key Experimental Parameters | References |
|---|
| Lactide | Deep Eutectic Solvent Assisted Phase-Change Extraction (DES-PCE) | - Purity increased from 83.82% to 99.91%
Here are detailed methodologies for the key experiments cited, which can serve as reference protocols.
This protocol is adapted from the DES-PCE method used for lactide purification [1].
This protocol is based on the study of lactose crystallization from whey and milk permeates [2].
Based on the general principles observed in the search results, here are some potential troubleshooting points.
Q: The yield of my crystals is lower than expected. What could be the cause?
Q: My product purity is insufficient after crystallization. How can I improve it?
Q: The presence of acids in my system is affecting crystallization. What should I do?
| Problem | Potential Causes | Suggested Solutions |
|---|
| Low Yield | - Presence of specific impurities (e.g., acids).
The following diagram illustrates a generalized decision-making workflow for selecting and optimizing a purification strategy, inspired by the concepts in the search results.
Although direct data on lactamide is unavailable, the following insights from research on similar amide-containing compounds and a general approach to excipient solubility can guide your experimental design:
Based on the general methodologies found, here is a structured framework you could adapt for your investigation into this compound.
Table: Proposed Experimental Conditions for this compound Stability
| Parameter | Suggested Conditions | Rationale / Example from Literature |
|---|---|---|
| pH Range | pH 1.2 (simulated gastric fluid) to pH 7.4 (simulated intestinal/physiological fluid) | Covers biologically relevant conditions for drug formulation [1]. |
| Buffers | Phosphate, citrate, or MOPS-based buffers | Common buffers for maintaining specific pH levels [2]. |
| Temperature | 37°C | Standard temperature for simulating human body conditions [1] [2]. |
| This compound Concentration | To be determined empirically | A starting point could be a saturated solution. |
| Analysis Time Points | 0, 1, 2, 4, 6, 8, 24 hours | Allows for the construction of a degradation curve over time [2]. |
| Key Analytical Methods | HPLC, UV-Vis spectroscopy, mass spectrometry | Standard techniques for quantifying concentration and identifying degradation products. |
The following diagram outlines a logical workflow for a this compound stability study, integrating the proposed conditions and methods.
Here are some anticipated questions and solutions for researchers conducting these experiments.
Q1: Our HPLC analysis of this compound shows peak splitting or new peaks after incubation at low pH. What does this indicate?
Q2: The solubility of this compound appears to change over time in our buffer at pH 7.4. How can we distinguish between dissolution rate effects and true chemical degradation?
Q3: We need a quick, high-throughput method to estimate this compound stability across many different formulations. Is there an alternative to full HPLC analysis?
To summarize, a robust investigation into this compound stability should focus on:
Racemization is the process where an optically active compound converts into a racemic (optically inactive) form, creating a 1:1 ratio of enantiomers [1]. This is a critical concern in synthesizing chiral molecules like lactamide, as different enantiomers can have vastly different biological activities [1].
The core mechanism often involves the formation of a planar, achiral intermediate (such as a carbanion or an oxazolinone), which allows for proton attack from either side, leading to a mixture of both enantiomers [2] [3] [1]. This process can be catalyzed by acids, bases, heat, or metal ions [2] [3] [1].
The following FAQs address common synthesis issues and are based on proven laboratory strategies, primarily from peptide synthesis which faces similar challenges [3].
| FAQ Question | Answer & Practical Guidance |
|---|---|
| Which steps of synthesis are most prone to racemization? | Activation of the carboxyl group, coupling, and removal of protecting groups under basic conditions [2] [3]. |
| How can I suppress racemization during coupling? | Use racemization-suppressing additives like HOBt (1-Hydroxybenzotriazole), 6-Cl-HOBt, or HOAt (1-Hydroxy-7-azabenzotriazole) [3]. Pre-activate the carboxyl component with these additives before coupling [3]. |
| My molecule has Cysteine/Histidine. Why is racemization so high? | Cysteine and Histidine are especially prone to racemization [2] [3]. For Histidine, protect the pi-nitrogen of the imidazole side-chain with a group like methoxybenzyl. For Cysteine, use a bulky protecting group like trityl (Trt) and employ reduced-racemization coupling protocols [3]. |
| Can my coupling reagents cause racemization? | Yes. Uronium/aminium coupling reagents can guanidinylate the peptide N-terminus, terminating the chain. Pre-activate your protected amino acids before adding them to the peptide-resin to avoid this [3]. |
| How does temperature affect racemization? | High temperatures significantly accelerate racemization [2]. Perform coupling and deprotection steps at lower temperatures where practical [3]. |
| Are there any structural tricks to reduce racemization? | Coupling a glycine or proline residue next can reduce racemization, as they lack a chiral center or are less prone to racemization, respectively [2] [3]. |
For quantifying racemization, you can adapt this standard protocol used for atropisomers [4].
This workflow outlines a general approach for activating and coupling a chiral carboxylic acid (like a protected this compound derivative) while minimizing racemization.
Understanding how different factors influence the rate of racemization (kᵣₐ𝒸) is vital for planning your synthesis. The table below summarizes key influences.
| Factor | Effect on Racemization | Notes & Quantitative Data |
|---|---|---|
| pH & Catalysis | Highly dependent on specific molecule. Often fastest under strong acidic or basic conditions [5] [6]. | For aspartic acid in water, kᵣₐ𝒸 is ~10x faster at pH 3 or 11 than between pH 5-8 [5]. |
| Temperature | Increases rate significantly. An increase of a few degrees can cause an order-of-magnitude increase [5]. | In water, t½ for aspartic acid racemization is ~2 days at 100°C vs. ~3,500 years at 0°C (with metal catalysts) [5]. |
| Metal Ions | Can catalyze racemization by several orders of magnitude by stabilizing the carbanion intermediate [5]. | Cu²⁺, Co²⁺, and Al³⁺ are strong catalysts. In ocean water (with Cu²⁺), alanine t½ is ~3,500 years at 0°C vs. ~1.1M years in pure water [5]. |
| Solvent | The choice of solvent can influence the rate. Polar aprotic solvents are often used. | Adding DMSO or using NMP can help disrupt aggregation that might favor racemization [3]. |
If your experiments still show high racemization, systematically investigate these points:
The table below summarizes the key physical and chemical information for this compound, which forms the basis for its storage conditions.
| Property | Specification |
|---|---|
| CAS RN | 2043-43-8 [1] [2] |
| Molecular Formula | C₃H₇NO₂ [1] [2] |
| Molecular Weight | 89.09 g/mol [1] [2] |
| Physical Appearance | White to almost white powder to crystal [2] |
| Melting Point | 77°C to 80°C [2] |
| Recommended Storage | Room temperature, in a cool and dark place (<15°C is recommended); store under inert gas [2]. Hygroscopic [2]. |
Adhering to the following storage and handling conditions is critical for maintaining this compound's stability in a laboratory setting.
| Aspect | Recommendation |
|---|---|
| Temperature | Store at room temperature. A cool place below 15°C is recommended [2]. |
| Environment | Store under an inert gas [2]. |
| Humidity Control | Due to its hygroscopic nature, it must be protected from moisture [2]. Store in a tightly closed container [1]. |
| Light Sensitivity | Store in a dark place [2]. |
| Incompatibilities | Oxidizing agents, reducing agents, and water [1]. |
| Safe Handling | Avoid contact with skin and eyes. May cause skin irritation and serious eye irritation. Wear protective gloves and eye/face protection [1]. |
For a chemical like this compound, the shelf life is determined empirically through stability studies, as there is no pre-defined expiration date. The following workflow outlines the core process for conducting these studies, which is a standard practice in pharmaceutical development [3].
Based on the workflow above, here is a detailed methodology for conducting a stability study to determine this compound's shelf life [3] [4].
Define Key Attributes to Monitor:
Select Testing Methods:
Set Storage Conditions & Testing Frequency:
Q1: What is the typical shelf life of this compound? There is no universally defined shelf life. It is specific to the manufacturing batch and storage conditions. The supplier's Certificate of Analysis (CoA) may provide a suggested retest date. For critical applications, you should establish the shelf life internally via the stability studies outlined above [4].
Q2: How should I handle this compound if it has been exposed to moisture? If you suspect moisture exposure (e.g., the powder appears clumped), the material should be considered potentially degraded. Do not use it for critical experiments. Visually inspect it and check its melting point. For purity-critical work, it is safest to discard the material.
Q3: What is the best way to package this compound for long-term storage? For maximum stability, store this compound in an opaque glass container sealed under an inert gas (e.g., nitrogen or argon) with a desiccant pack to control moisture. Always keep the container tightly closed [2].
The table below summarizes the key information found on this compound synthesis.
| Aspect | Details |
|---|---|
| Primary Method | Enzymatic synthesis using nitrile hydratase (from Rhodococcus pyridinivorans NIT-36) [1]. |
| Substrate | Lactonitrile [1]. |
| Key Advantage | High-purity synthesis under ambient conditions without acidic byproducts [1]. |
| Optimization Approach | Use of Response Surface Methodology (RSM), a statistical Design of Experiments (DoE) technique [1]. |
| Production Strategy | Fed-batch method to overcome enzyme inhibition at high substrate concentrations [1]. |
Most available technical literature focuses on this enzymatic pathway. The specific temperature and pressure parameters for this or other synthetic routes (like chemical methods) are not detailed in the public search results I obtained.
Since direct data is unavailable, the following general framework can guide your experimental optimization process [2].
| Factor | Optimization Strategy | Common Challenges |
|---|---|---|
| Temperature | Systematically test a range to balance reaction rate and product degradation. Higher temps increase rate but may cause side reactions [2]. | Reproducibility, minimizing side reactions [2]. |
| Pressure | Higher pressure can increase rates and improve yields, particularly for reactions involving gases [2]. | Requires specialized equipment [2]. |
| Catalyst | Optimize type and concentration. Can speed up reactions and improve selectivity [2]. | Identifying optimal type and loading [2]. |
| Reaction Time | Find the minimum time for complete conversion to prevent side products [2]. | Balancing completion time with side reactions [2]. |
A systematic approach like Design of Experiments (DoE) is highly recommended over testing one variable at a time, as it is more efficient and can reveal interactions between factors like temperature and catalyst concentration [2].
Here are answers to some common issues you might encounter during optimization.
Q: Why is my this compound yield low, and how can I improve it?
Q: What techniques can I use to monitor the this compound reaction in real-time?
The diagram below outlines a logical workflow for optimizing a chemical reaction like this compound synthesis, based on established principles [2].
A major part of production cost and byproduct generation lies in the downstream purification process. The table below compares different separation technologies for lactic acid, which is directly relevant to lactamide production [1].
| Method | Key Principle | Advantages | Disadvantages / Cost Drivers |
|---|---|---|---|
| Precipitation | Neutralization to form calcium lactate, then acidification with H₂SO₄ to precipitate gypsum [1]. | Established, industrially familiar process [1]. | High reagent consumption; generates ~1 ton of gypsum (CaSO₄) waste per ton of product; high filtration and separation costs [1]. |
| Solvent Extraction | Uses amine-based solvents (e.g., tertiary amines) to selectively extract lactic acid from fermented broth [1]. | Avoids solid waste generation; potential for high purity [1]. | Requires solvent recovery (energy-intensive); can have high equipment costs [1]. |
| Membrane Separation | Uses technologies like electrodialysis or ultrafiltration to separate lactic acid based on charge or size [1]. | Lower energy consumption; can operate without chemical reagents [1]. | High initial equipment cost; membrane fouling can be an issue [1]. |
If using the conventional precipitation method, here are specific strategies to reduce its inefficiencies:
Q1: What are the primary sources of high production costs in this compound synthesis?
Q2: How can we minimize the formation of gypsum byproducts?
Q3: What modern approaches can make this compound production more cost-effective and sustainable?
The following diagram outlines a general experimental workflow for developing a more efficient this compound production process, incorporating the strategies discussed above.
The provided information and workflow offer a starting point. To move forward, I suggest you:
Recent studies show that lactamide can act as a coformer to improve the solubility of Biopharmaceutical Classification System (BCS) Class II drugs, which have low solubility but high permeability [1]. This is significant for improving a drug's bioavailability without altering its chemical structure.
The following method, adapted from a 2025 study, describes forming cocrystals from an anhydrous drug and this compound [1].
Title: Cocrystal Formation Workflow Diagram Specification: Max Width: 760px
Materials & Equipment:
Procedure:
This table summarizes key quantitative data from the search results for easy comparison.
| Property | Value for this compound | Value for FEBH-LAC Cocrystal | Notes / Source |
|---|---|---|---|
| Water Solubility | 782.20 g/L (at 25°C) [2] | 13.9 mg/L (Febuxostat solubility) [1] | This compound itself is highly soluble. The value for the cocrystal is the achieved solubility of the drug. |
| Molecular Weight | 89.09 g/mol [2] | -- | -- |
| Melting Point | 73-76 °C[citation:] [2] | -- | -- |
| pKa (Predicted) | 13.34 ± 0.20 [2] | -- | -- |
| log P (Estimated) | -1.161 [2] | -- | Indicates high hydrophilicity. |
Q1: What is the main advantage of using this compound as a coformer? A1: Its primary advantage is the potential to significantly enhance the solubility and dissolution rate of poorly soluble drugs, which can lead to lower dosage requirements and reduced side effects [1]. Being a metabolite of lactic acid, it may also offer a favorable toxicological profile.
Q2: Why did my cocrystal formation experiment fail to improve solubility? A2: Common issues include:
Q3: Where can I purchase this compound for research purposes? A3: Several chemical suppliers offer this compound, including TCI America, TRC, and AK Scientific. Packaging typically ranges from 1g to 25g [2].
Your search may also reveal information on N,N-Dimethyl this compound (marketed as Agnique AMD 3 L). This is a different chemical (a derivative of this compound) primarily used as a green, polar solvent in agrochemical formulations and polymer processing. It is not typically used as a coformer for solubility enhancement in the same way as this compound [3] [4].
The table below summarizes relevant experimental contexts and potential challenges based on the search results.
| Reaction Type / Context | Reported Challenge / Consideration | Potential Insight for Troubleshooting |
|---|---|---|
| Cu(0)-mediated SET-LRP (in Dimethyl Lactamide solvent) [1] | Disproportionation of Copper & reaction control. | Demonstrated in DML; requires specific ligands. Confirm controlled behavior via kinetics [1]. |
| Depolymerizing Amidation of PLA (to lactamides) [2] | Reaction efficiency & scalability. | Resonant Acoustic Mixing (RAM) enables solvent-/grinding media-free synthesis; alternative to traditional heating [2]. |
| This compound C=O Band in IR Spectroscopy [3] | Unusual absorption frequency. | α-hydroxy groups can shift C=O stretch to 1730-1733 cm⁻¹ (atypical for amides); may prevent misidentification [3]. |
The following diagram outlines a mechanochemical approach for synthesining lactamides from PLA, based on a recent green chemistry method [2]. This provides a reference protocol you can compare against your own.
Diagram: Mechanochemical synthesis workflow for lactamides
Detailed Protocol Steps [2]:
Since direct troubleshooting information for this compound polymerization is limited, here is a general framework and common FAQs you can adapt based on your specific experimental setup and observed issues.
FAQ 1: My polymerization reaction is not initiating or is proceeding very slowly. What could be wrong?
FAQ 2: I am obtaining low molecular weight polymers or oligomers instead of high polymers. How can I improve this?
FAQ 3: The characterization data (e.g., IR spectrum) of my product does not match the expected structure for this compound-based polymer.
The table below summarizes the available experimental data for DMSO and notes the absence of comparable data for lactamide.
| Cryoprotectant | Tested System / Cell Type | Reported Survival Rate / Outcome | Key Experimental Conditions |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 15 Enterobacterales strains [1] | 83.50% survival after 12 months at -20°C [1] | Cryoprotectant: 10% DMSO; Freezing: -20°C; Thawing: rapid at 37°C [1] |
| Dimethyl Sulfoxide (DMSO) | Mesenchymal Stromal Cells (MSCs) [2] | Standard for clinical cryopreservation; safety profile documented for intravenous administration [2] | Conventional method: slow cooling with 10% DMSO [2] |
| This compound | Information not available in search results | Information not available in search results | Information not available in search results |
Here are the methodologies for key DMSO experiments from the search results, which you can use as a reference for designing future this compound studies.
The following table contrasts the well-documented mechanisms and research status of DMSO with the unclear profile of this compound.
| Aspect | Dimethyl Sulfoxide (DMSO) | This compound |
|---|
| Molecular Mechanism | Permeating Agent: Enters the cell [3]. Multiple Modes: At low concentrations, causes membrane thinning and increased fluidity. At higher concentrations, induces transient water pores, facilitating the dissipation of osmotic imbalances [4] [5]. Acts as a cryoprotectant by preventing intracellular ice formation and mitigating cell damage during freezing and thawing cycles [5]. | Information not available in search results | | Research & Application Status | Extensively Researched: Considered a gold standard in cryobiology for decades [6] [2]. Clinical Concerns: Known concentration-dependent cytotoxicity and patient side effects drive the search for alternatives [7] [2]. Numerous DMSO-free strategies are under investigation [7]. | Information not available in search results |
The diagram below illustrates the multifaceted molecular mechanism of DMSO as a cryoprotectant, based on simulation studies.
The complete lack of data on this compound in the context of cryopreservation presents a significant research opportunity. To build a comprehensive comparison, you could:
A chiral auxiliary is a temporary stereogenic group added to a substrate to control the stereochemical outcome of a reaction, such as the creation of new chiral centers. It is typically recovered after serving its purpose [1].
The search results indicate that lactamide is not among the most commonly discussed or applied chiral auxiliaries in contemporary synthetic chemistry. The primary reference to its use is in a specific epoxidation reaction.
The table below summarizes the available information on this compound and other, more widely used chiral auxiliaries for which more data is available in the search results.
| Chiral Auxiliary | Main Synthetic Applications | Reported Stereoselectivity (Typical Range) | Key Advantages & Notes |
|---|---|---|---|
| This compound [2] | Epoxidation of isolated double bonds | Up to 53% enantiomeric excess (ee) | Largely replaced by more modern methods (e.g., Shi, Jacobsen). |
| Oxazolidinones (Evas Auxiliaries) [1] | Aldol reactions, Alkylation, Diels-Alder reactions | High diastereoselectivity; often >95% de | Versatile, well-studied, commercially available in both enantiomeric forms. |
| 8-Phenylmenthol [1] | Diels-Alder reactions, Prostaglandin synthesis | High diastereoselectivity | Pioneering auxiliary; often difficult to prepare. Effective for facial selectivity in cycloadditions. |
| Camphorsultam (Oppolzer's Sultam) [1] | Aldol, Michael addition, Claisen rearrangement | High diastereoselectivity | Rigid bicyclic structure provides excellent stereocontrol. |
| Pseudoephedrine [1] | Amide-based alkylation reactions | High diastereoselectivity | Readily available; useful for the synthesis of enantiomerically pure carboxylic acid derivatives. |
| BINOL [1] | Asymmetric synthesis of limonene, amino acids, P-stereocenters | Moderate to excellent diastereomeric excess (69%-86% de) | Axial chirality; useful in asymmetric catalysis and as a ligand. |
| trans-2-Phenylcyclohexanol [1] | Ene reactions | Good diastereoselectivity (e.g., 10:1 dr) | More easily synthesized alternative to 8-phenylmenthol. |
For the key experiment citing this compound's performance, the general protocol involved using dimethyl this compound as a chiral auxiliary linked to a molybdenum oxo-derivative to facilitate the epoxidation of an isolated double bond. The reaction proceeded with up to 53% enantiomeric excess [2].
The general workflow for using a chiral auxiliary, which applies to all the auxiliaries mentioned, involves three key steps, as illustrated below.
The most detailed experimental data comes from a study that used immobilized cells of Rhodococcus pyridinivorans NIT-36, which contains the enzyme nitrile hydratase (NHase), to synthesize this compound from lactonitrile [1].
The key details of the methodology and results are summarized in the table below:
| Aspect | Protocol & Results [1] |
|---|---|
| Biocatalyst | Whole cells of R. pyridinivorans NIT-36 immobilized on activated chitosan. |
| Immobilization | Partial entrapment via suspension cross-linking with N, N'-Methylene bis-acrylamide. |
| Key Findings | - Catalytic productivity: 8.33 g of this compound per gram of dry cell weight per hour.
The following diagram illustrates the experimental workflow for this enzymatic synthesis:
The search results do not provide specific protocols or yield data for the chemical synthesis of this compound. While one source mentions that this compound can be a precursor in chemical synthesis, it does not offer a direct comparison point for efficiency [2].
The table below summarizes the basic information and available stability data for each compound. This highlights the current gap in directly comparable experimental data.
| Compound | Chemical Structure | Key Characteristics | Available Stability Data |
|---|---|---|---|
| Lactamide [1] [2] | Amide of lactic acid | White crystalline solid (mp 73-76°C) [2]. Used in cosmetics as a surfactant [3]. | Gap in Data: Specific quantitative stability studies (e.g., hydrolysis kinetics, thermal degradation) under various conditions were not found in the search results. |
| Lactide [4] | Cyclic diester of lactic acid | Building block for Polylactic Acid (PLA). Sensitive to heat and moisture during processing [5]. | Key Data: Degradation studies on its polymer, PLGA, show significant moisture-driven hydrolysis. At 140°C with 0.4% water content, molecular weight can reduce by 45% in 30 minutes [5]. |
| Lactic Acid [6] [7] | Alpha-hydroxycarboxylic acid | Found in biological systems, used in food and bioplastics. Can be produced via fermentation [7]. | Key Data: Stability is pH and temperature-dependent. Challenges in purification from fermentation broth due to impurities and by-products indicate reactivity and degradation concerns [7]. |
To objectively compare the stability of these three compounds, you would need to design experiments that quantify their degradation under controlled stress conditions. The following workflow outlines a potential methodological approach.
Here are the detailed methodologies for the key experiments cited and proposed:
While direct comparisons are absent, the available data offers clues about relative stability:
Given the lack of direct comparative data, your guide can take one of two approaches:
The choice between HPLC and LC-MS fundamentally hinges on the required sensitivity and specificity of your analysis. LC-MS offers superior performance for trace-level quantification, while HPLC is a robust and cost-effective solution for less demanding applications.
The table below summarizes the key characteristics for comparison.
| Feature | HPLC | LC-MS |
|---|---|---|
| Primary Role | Separation and quantification of lactamide [1] | Separation, quantification, and structural identification of this compound [1] |
| Detection Method | Typically UV or PDA detection [2] | Mass spectrometric detection [2] |
| Sensitivity (Typical LOQ) | Moderate (e.g., mg/L range) | High (e.g., μg/L or ng/L range) [2] [3] |
| Specificity | Can be affected by co-eluting compounds with similar retention times [4] | High, based on mass-to-charge ratio (m/z); can distinguish this compound from isomers and matrix interference [2] [3] |
| Sample Throughput | Good | Excellent, due to high specificity that may reduce need for complete baseline separation [4] |
| Operational Complexity | Lower; less complex operation [1] | Higher; requires expertise in mass spectrometry [1] |
| Solvent Purity Requirements | HPLC Grade (~99.9% pure, low ppm impurities) [1] | LC-MS Grade (>99.99999% pure, low ppb impurities for volatile metals and UV absorbers) [1] |
| Instrument & Operational Costs | Generally lower [1] | Higher (equipment, maintenance, solvents) [1] |
For any analytical method intended for regulated environments, validation according to established guidelines is mandatory to prove it is suitable for its intended use [5] [6]. The International Council for Harmonisation (ICH) Q2(R1) guideline defines the key validation parameters [5].
The table below outlines the typical validation criteria and how they apply to HPLC and LC-MS methods.
| Validation Parameter | HPLC Method Considerations | LC-MS Method Considerations |
|---|---|---|
| Linearity & Range | Prepare 5+ concentration levels; correlation coefficient (R²) ≥ 0.99 is typical [5]. | Similar approach, but range often extends to much lower concentrations [3]. |
| Precision | Repeatability: %RSD < 2% for 6 injections [5]. Intermediate Precision: Assess with different analysts/days [5]. | Same principles apply, with stringent criteria expected even at low concentrations [2]. | | Accuracy | Spike recovery of 98-102% across 3 concentration levels (min. 9 determinations) [5] [6]. | Evaluated similarly; critical to use analyte-free matrix for spiking [2]. | | Specificity | Verify no interference from blank matrix. Use PDA detector for peak purity assessment [5]. | Confirm no signal in blank matrix. Use MRM transitions for definitive identification [2] [3]. | | LOD & LOQ | LOD ≈ 3x Signal-to-Noise; LOQ ≈ 10x Signal-to-Noise [5]. | Much lower values achievable. e.g., LOQs of 0.01 mg/L reported for antibiotics [2]. | | Robustness | Evaluate impact of small, deliberate changes in flow rate, temperature, mobile phase pH [5]. | Similar approach; also consider stability of ionization in mass spectrometer [7]. |
The following workflow and detailed parameters are adapted from validated methods for small, polar molecules like antibiotics and B vitamins, which are analogous to this compound [2] [3].
I hope this detailed comparison assists in your method development and validation planning.
The table below summarizes the available information on lactamide and common petroleum-based compounds.
| Characteristic | This compound | Petroleum-Based Compounds (e.g., VOCs, PAHs) |
|---|---|---|
| Origin | Derived from lactic acid, a renewable resource [1]. | Crude oil (fossil fuel) [2]. |
| Biodegradability | Described as biodegradable [3] [1]. | Many are persistent, resistant to microbial degradation [2]. |
| Eco-Toxicity | Described as non-toxic [3]. Information is limited. | Documented high toxicity, mutagenicity, and carcinogenicity to aquatic and terrestrial life [4] [2] [5]. |
| Key Environmental Concerns | Limited data in public scientific literature. | Bioaccumulation in food chains [4], air pollution via VOC emissions [6], soil contamination and property alteration [2], formation of secondary organic aerosols (SOA) [6]. |
| Primary Industrial Applications | Cosmetics, personal care (moisturizer, surfactant), pharmaceuticals [3] [1]. | Fuels, solvents, chemical feedstocks [6] [2]. |
The severe environmental impacts of petroleum-based compounds are well-documented and provide a stark contrast to the initial profile of this compound:
To objectively compare this compound with petroleum-based alternatives, you could design experiments based on established ecotoxicological protocols. The workflow below outlines a high-level approach for such testing.
Title: Environmental Impact Assessment Workflow
Here are detailed methodologies for the key tests outlined above:
Ready Biodegradability Test (OECD 301 Guideline)
Aquatic Toxicity Test (OECD 202 Guideline)
Soil Impact Study
While direct comparisons are scarce, the available data points to this compound's potential as a more sustainable alternative: